N-(4-chlorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide N-(4-chlorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 941905-48-2
VCID: VC8452197
InChI: InChI=1S/C17H19ClN2O3S2/c18-13-6-8-14(9-7-13)19-16(21)12-15-4-1-2-10-20(15)25(22,23)17-5-3-11-24-17/h3,5-9,11,15H,1-2,4,10,12H2,(H,19,21)
SMILES: C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3
Molecular Formula: C17H19ClN2O3S2
Molecular Weight: 398.9 g/mol

N-(4-chlorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide

CAS No.: 941905-48-2

Cat. No.: VC8452197

Molecular Formula: C17H19ClN2O3S2

Molecular Weight: 398.9 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide - 941905-48-2

Specification

CAS No. 941905-48-2
Molecular Formula C17H19ClN2O3S2
Molecular Weight 398.9 g/mol
IUPAC Name N-(4-chlorophenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Standard InChI InChI=1S/C17H19ClN2O3S2/c18-13-6-8-14(9-7-13)19-16(21)12-15-4-1-2-10-20(15)25(22,23)17-5-3-11-24-17/h3,5-9,11,15H,1-2,4,10,12H2,(H,19,21)
Standard InChI Key ZKFHAQXAADTNAQ-UHFFFAOYSA-N
SMILES C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3
Canonical SMILES C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of N-(4-chlorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide is C₁₇H₁₉ClN₂O₃S₂, with a molecular weight of 398.9 g/mol. The IUPAC name reflects its substituents: N-(4-chlorophenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide. Key structural features include:

  • A piperidine ring substituted at the 1-position with a thiophene-2-sulfonyl group.

  • An acetamide side chain linked to the piperidine’s 2-position and terminated by a 4-chlorophenyl group.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₉ClN₂O₃S₂
Molecular Weight398.9 g/mol
IUPAC NameN-(4-chlorophenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
SMILESC1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3
logP (Predicted)~2.1 (Hydrophobic character)
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

The compound’s logP value suggests moderate lipophilicity, facilitating membrane permeability, while its hydrogen-bonding capacity (7 acceptors, 1 donor) indicates potential for targeted interactions with polar enzyme active sites .

Synthesis and Characterization

Synthetic Pathway

The synthesis involves three primary stages :

  • Piperidine Intermediate Formation: A piperidine derivative is functionalized with a thiophene-2-sulfonyl group via sulfonylation using thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine).

  • Acetamide Formation: The piperidine intermediate reacts with 4-chlorophenylamine and chloroacetyl chloride. This step forms the acetamide linkage through nucleophilic acyl substitution.

  • Purification: Column chromatography or recrystallization isolates the final product.

Key reaction conditions include:

  • Solvents: Dimethylformamide (DMF) for sulfonylation; ethanol for acyl substitution.

  • Catalysts: Triethylamine to neutralize HCl byproducts .

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 7.84–7.70 ppm (aromatic protons), δ 4.32 ppm (methylene protons), and δ 2.85–1.33 ppm (piperidine ring protons).

  • IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1350 cm⁻¹ (sulfonyl S=O).

  • Mass Spectrometry: Molecular ion peak at m/z 398.9 confirms the molecular weight.

Biological Activity and Mechanistic Insights

Antimicrobial Activity

Sulfonamide derivatives are known for broad-spectrum antimicrobial effects. The thiophene-sulfonyl moiety may enhance binding to bacterial DHFR, as demonstrated in studies of similar compounds against E. coli and S. aureus (MIC values: 8–32 µg/mL) .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

CompoundKey DifferencesBiological Activity
N-[4-(Morpholine-4-sulfonyl)phenyl]-2-(piperidin-1-yl)acetamide Morpholine sulfonyl vs. thiophene sulfonylModerate DHFR inhibition (IC₅₀: 12 µM)
2-Chloro-N-(4-chlorophenyl)-N-isopropylacetamide Chloroacetamide vs. sulfonamideLimited bioactivity data

The thiophene-sulfonyl group in the target compound confers enhanced electron-withdrawing effects compared to morpholine-sulfonyl analogs, potentially improving enzyme binding .

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